7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione
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Overview
Description
7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group attached to the 7th position of the benzopyran ring, a methyl group at the 5th position, and a dione functionality at the 2nd and 4th positions. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Benzopyran Ring: The benzopyran ring is formed through a cyclization reaction, which involves the condensation of the substituted benzaldehyde with a suitable reagent, such as an α,β-unsaturated carbonyl compound.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through an etherification reaction, where the hydroxyl group at the 7th position of the benzopyran ring is reacted with benzyl bromide in the presence of a base, such as potassium carbonate.
Methylation: The methyl group is introduced at the 5th position through a methylation reaction using a methylating agent, such as methyl iodide.
Oxidation: The final step involves the oxidation of the intermediate compound to form the dione functionality at the 2nd and 4th positions. This can be achieved using an oxidizing agent, such as Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzyl bromide (for etherification) and methyl iodide (for methylation) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for monoamine oxidase (MAO) enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, such as Parkinson’s and Alzheimer’s diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the oxidative deamination of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters, such as dopamine, in the brain.
Molecular Targets: The primary molecular targets are the MAO-A and MAO-B isoforms, with a higher selectivity towards MAO-B.
Pathways Involved: The inhibition of MAO-B leads to a decrease in the production of reactive oxygen species (ROS) and a reduction in oxidative stress, which is beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds are structurally similar and also act as MAO inhibitors.
7-Benzyloxy-6-methoxy-4(3H)-quinazolinone: Another similar compound with potential therapeutic applications.
Uniqueness
7-(Benzyloxy)-5-methyl-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards MAO-B inhibition. This makes it a valuable compound for research in neurodegenerative diseases and other therapeutic areas.
Properties
CAS No. |
61424-88-2 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-methyl-7-phenylmethoxychromene-2,4-dione |
InChI |
InChI=1S/C17H14O4/c1-11-7-13(20-10-12-5-3-2-4-6-12)8-15-17(11)14(18)9-16(19)21-15/h2-8H,9-10H2,1H3 |
InChI Key |
LUPAGINNJVIERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC(=O)O2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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